Methyl epi-dihydrophaseate
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Overview
Description
Methyl epi-dihydrophaseate is a natural product used primarily in research related to life sciencesThe compound has a molecular formula of C16H24O5 and a molecular weight of 296.363 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl epi-dihydrophaseate typically involves the esterification of dihydrophaseic acid. The process includes the reaction of dihydrophaseic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade methanol and sulfuric acid, with the reaction being conducted in large reactors. The product is then purified through distillation and crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl epi-dihydrophaseate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Methyl epi-dihydrophaseate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in plant metabolism and as a potential inhibitor in various biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of methyl epi-dihydrophaseate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Methyl epi-dihydrophaseate can be compared with other similar compounds such as dihydrophaseic acid and methyl phaseate. These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity .
List of Similar Compounds
- Dihydrophaseic acid
- Methyl phaseate
- Phaseic acid
Properties
Molecular Formula |
C16H24O5 |
---|---|
Molecular Weight |
296.36 g/mol |
IUPAC Name |
methyl (2Z,4E)-5-[(1R,3R,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C16H24O5/c1-11(7-13(18)20-4)5-6-16(19)14(2)8-12(17)9-15(16,3)21-10-14/h5-7,12,17,19H,8-10H2,1-4H3/b6-5+,11-7-/t12-,14-,15-,16+/m1/s1 |
InChI Key |
QNMHUZMKLBWTQM-TZQVSPQQSA-N |
Isomeric SMILES |
C/C(=C/C(=O)OC)/C=C/[C@@]1([C@@]2(C[C@H](C[C@]1(OC2)C)O)C)O |
Canonical SMILES |
CC(=CC(=O)OC)C=CC1(C2(CC(CC1(OC2)C)O)C)O |
Origin of Product |
United States |
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